molecular formula C20H15F3N2O4 B2619239 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-69-0

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2619239
CAS No.: 1021212-69-0
M. Wt: 404.345
InChI Key: PLGYFBHKOOKQJC-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyloxy group, a trifluoromethoxyphenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the dihydropyridine core.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenylboronic acid and a halogenated dihydropyridine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative on the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy and trifluoromethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions, which can lead to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine calcium channel blocker with similar applications in cardiovascular diseases.

Uniqueness

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific structural features, such as the benzyloxy and trifluoromethoxyphenyl groups, which may confer distinct pharmacological properties and interactions with biological targets compared to other dihydropyridine derivatives.

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c21-20(22,23)29-15-8-6-14(7-9-15)25-19(27)16-10-17(26)18(11-24-16)28-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYFBHKOOKQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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